molecular formula C10H8BrNO2 B2505551 1-(4-Bromophenyl)pyrrolidine-2,4-dione CAS No. 1488045-12-0

1-(4-Bromophenyl)pyrrolidine-2,4-dione

Cat. No. B2505551
CAS RN: 1488045-12-0
M. Wt: 254.083
InChI Key: GNKZOPPXCBPXAY-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)pyrrolidine-2,4-dione is a chemical compound that belongs to the class of organic compounds known as pyrrolidine diones. These compounds are characterized by a 5-membered lactam structure with two ketone functionalities. The presence of a bromine atom on the phenyl ring at the 4-position indicates that this compound is a halogenated derivative, which may influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related pyrrolidine dione derivatives has been reported in the literature. For instance, the synthesis of 4-substituted 1-(4-iodophenyl)pyrrolidine-2,5-diones was achieved through an addition reaction between amines and a thiol with the presence of a base and a copper salt . Although the compound is a bromophenyl derivative, the synthetic approach may be similar, involving halogenated starting materials and suitable reaction conditions to incorporate the bromine atom into the phenyl ring.

Molecular Structure Analysis

The molecular structure of pyrrolidine dione derivatives can be elucidated using various spectroscopic techniques such as NMR, FTIR, and mass spectrometry, as well as single-crystal X-ray diffraction experiments . These techniques provide detailed information about the arrangement of atoms, the presence of functional groups, and the overall geometry of the molecule. For example, X-ray analysis of a structurally related compound revealed the presence of non-classical hydrogen bonds and π-π interactions, which could also be relevant for the bromophenyl derivative .

Chemical Reactions Analysis

Pyrrolidine dione derivatives can undergo various chemical reactions, including functionalization through oxidation, alkylation, and allylation . The presence of the bromine atom on the phenyl ring may facilitate electrophilic aromatic substitution reactions, allowing for further derivatization of the compound. Additionally, the reactivity of the lactam ring towards nucleophiles can lead to ring-opening reactions or the formation of new heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from studies on similar compounds. For example, the solubility of a related compound, 1-(2-bromo-phenyl)-pyrrole-2,5-dione, was determined in various solvents, showing that solubility increases with temperature and varies significantly depending on the solvent . Such data are essential for understanding the behavior of the compound in different environments and can inform its applications in synthesis and industry.

Scientific Research Applications

Chemical Synthesis and Derivative Formation

1-(4-Bromophenyl)pyrrolidine-2,4-dione and its derivatives are widely used in chemical synthesis. The substance, also known as tetramic acid, undergoes various transformations to form different chemical structures. For instance, it can be transformed into 4-hydroxy-3,4′-bi-Δ3-pyrrolinyl-2,2′-dione through heating, and its 1- and 5-methyl derivatives have also been synthesized, showcasing its versatility in creating a wide range of chemical derivatives (Mulholland, Foster, & Haydock, 1972).

Luminescent Material Development

The chemical is instrumental in the development of highly luminescent polymers, such as those containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit. These polymers exhibit strong fluorescence and high quantum yield, making them suitable for various optical and electronic applications (Zhang & Tieke, 2008).

Pharmaceutical Synthesis

The compound is involved in pharmaceutical synthesis, such as the efficient one-pot synthesis of Nα-urethane-protected β- and γ-amino acids, highlighting its significance in medicinal chemistry (Cal, Jaremko, Jaremko, & Stefanowicz, 2012).

Material Science and Engineering

This compound derivatives contribute to the field of material science and engineering. For instance, they are used in creating new photoluminescent conjugated polymers and copolymers, which are suitable for electronic applications due to their good solubility, processability, and photostability (Beyerlein & Tieke, 2000).

Corrosion Inhibition

Derivatives of this compound, such as 1H-pyrrole-2,5-dione derivatives, have been studied as efficient inhibitors of carbon steel corrosion in acidic media. Their ability to adsorb onto metal surfaces and form protective layers highlights their potential in industrial applications to prevent material degradation (Zarrouk et al., 2015).

Anticonvulsant Drug Development

The compound also plays a role in the development of anticonvulsant drugs. N-Mannich bases derived from pyrrolidine-2,5-diones have shown promising results in initial anticonvulsant screening, indicating their potential in treating conditions like epilepsy (Obniska, Rzepka, & Kamiński, 2012).

Safety and Hazards

This compound is considered hazardous. It is toxic if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Safety precautions include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

Pyrrolidine compounds, including “1-(4-Bromophenyl)pyrrolidine-2,4-dione”, have a wide range of potential applications in drug discovery due to their versatile scaffold . Future research may focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This could lead to the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-(4-bromophenyl)pyrrolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c11-7-1-3-8(4-2-7)12-6-9(13)5-10(12)14/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKZOPPXCBPXAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CN(C1=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1488045-12-0
Record name 1-(4-bromophenyl)pyrrolidine-2,4-dione
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